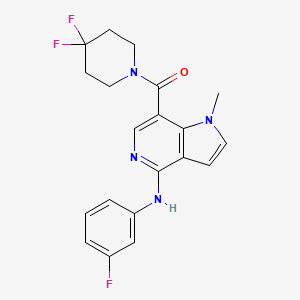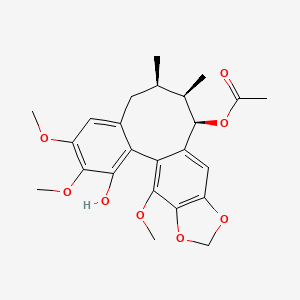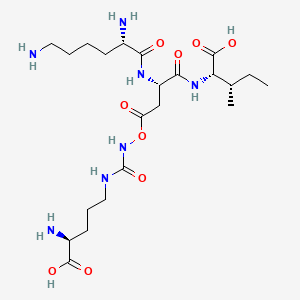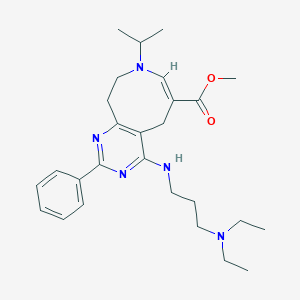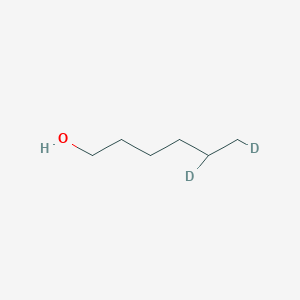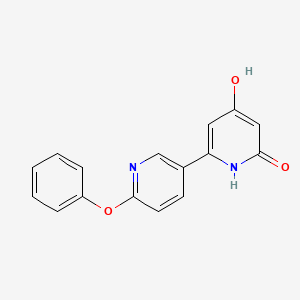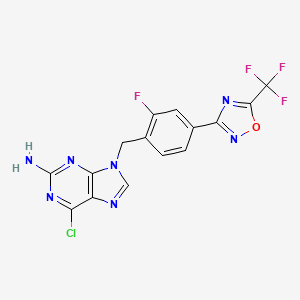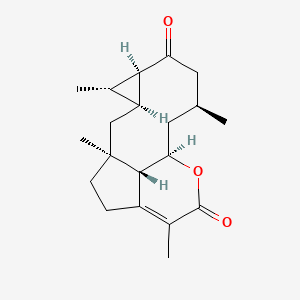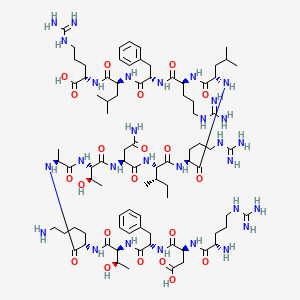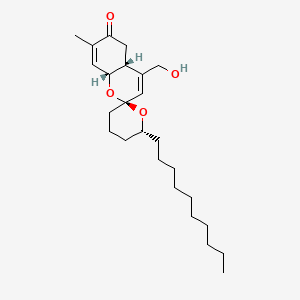
Cy5-PEG7-SCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG7-SCO is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound features a succinimidyl carbonate (SCO) group that can covalently bond to amino groups, making it particularly useful for labeling proteins or peptides, especially those containing lysine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG7-SCO typically involves the conjugation of Cyanine 5 with a PEG linker and the introduction of the SCO group. The reaction conditions often include:
Conjugation of Cyanine 5 with PEG: This step involves the reaction of Cyanine 5 with a PEG derivative under mild conditions to form Cy5-PEG.
Introduction of SCO Group: The PEGylated Cyanine 5 is then reacted with a succinimidyl carbonate reagent to introduce the SCO group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEGylated Cyanine 5: Large-scale reactors are used to conjugate Cyanine 5 with PEG.
Introduction of SCO Group: The PEGylated product is then reacted with succinimidyl carbonate in large quantities, followed by purification steps to ensure high purity and yield
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG7-SCO primarily undergoes substitution reactions due to the presence of the SCO group. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, PEG derivatives, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products
The major product of these reactions is the this compound-labeled protein or peptide, which retains the fluorescent properties of Cyanine 5 and the solubility-enhancing properties of PEG .
Applications De Recherche Scientifique
Cy5-PEG7-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling proteins and peptides for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in drug delivery studies.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications .
Mécanisme D'action
The mechanism of action of Cy5-PEG7-SCO involves the covalent bonding of the SCO group to amino groups in proteins or peptides. This reaction forms a stable amide bond, allowing the fluorescent properties of Cyanine 5 to be utilized for imaging and tracking purposes. The PEG units enhance the solubility and stability of the labeled compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-PEG4-SCO: Contains four PEG units instead of seven.
Cy5-PEG12-SCO: Contains twelve PEG units, offering different solubility and stability properties.
Cy3-PEG7-SCO: Uses Cyanine 3 instead of Cyanine 5, resulting in different fluorescent properties .
Uniqueness
Cy5-PEG7-SCO is unique due to its optimal balance of PEG units, providing enhanced solubility and stability while retaining the strong fluorescent properties of Cyanine 5. This makes it particularly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C57H83ClN4O10 |
|---|---|
Poids moléculaire |
1019.7 g/mol |
Nom IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H82N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,13-14,16-19,23-28,47H,6-8,10-11,15,20-21,29-46H2,1-5H3,(H-,58,59,62,63);1H |
Clé InChI |
NXFGHFGIEPJLDZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


